3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride
CAS No.:
Cat. No.: VC13501344
Molecular Formula: C9H17Cl2N3
Molecular Weight: 238.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17Cl2N3 |
|---|---|
| Molecular Weight | 238.15 g/mol |
| IUPAC Name | 3-(pyrazol-1-ylmethyl)piperidine;dihydrochloride |
| Standard InChI | InChI=1S/C9H15N3.2ClH/c1-3-9(7-10-4-1)8-12-6-2-5-11-12;;/h2,5-6,9-10H,1,3-4,7-8H2;2*1H |
| Standard InChI Key | UVEIHOLLJPRKGC-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CN2C=CC=N2.Cl.Cl |
| Canonical SMILES | C1CC(CNC1)CN2C=CC=N2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a six-membered piperidine ring substituted at the 3-position with a pyrazole group linked via a methylene (-CH₂-) bridge. The dihydrochloride salt form enhances its solubility in polar solvents, a critical factor for bioavailability in pharmacological contexts. The IUPAC name, 3-(pyrazol-1-ylmethyl)piperidine dihydrochloride, reflects this substitution pattern, while the SMILES notation (C1CC(CNC1)CN2C=CC=N2.Cl.Cl) and InChIKey (UVEIHOLLJPRKGC-UHFFFAOYSA-N) provide precise representations of its connectivity and stereoelectronic features.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇Cl₂N₃ |
| Molecular Weight | 238.15 g/mol |
| IUPAC Name | 3-(pyrazol-1-ylmethyl)piperidine dihydrochloride |
| SMILES | C1CC(CNC1)CN2C=CC=N2.Cl.Cl |
| InChIKey | UVEIHOLLJPRKGC-UHFFFAOYSA-N |
Synthesis and Preparation
General Synthetic Strategy
The synthesis of 3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride typically involves alkylation or coupling reactions between pyrazole derivatives and functionalized piperidine precursors. A common approach includes:
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Preparation of the pyrazole moiety: Pyrazole is synthesized via cyclocondensation of 1,3-diketones with hydrazines.
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Functionalization of piperidine: Introduction of a leaving group (e.g., bromine) at the 3-position of piperidine.
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Coupling reaction: Nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Ullmann reaction) to attach the pyrazole group via the methylene bridge.
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Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.
Optimization Challenges
Key challenges include regioselectivity in pyrazole substitution and stereochemical control during piperidine functionalization. The patent literature for related piperidine derivatives, such as (R)-3-amino piperidine dihydrochloride, highlights the use of Boc protection and cyclization strategies to enhance yields . For instance, Boc protection of intermediates prevents unwanted side reactions during coupling steps, a technique potentially applicable to this compound’s synthesis .
Biological and Chemical Applications
Enzyme Inhibition
Molecular docking studies of related compounds reveal that the pyrazole nitrogen atoms participate in hydrogen bonding with catalytic residues of enzymes such as cyclooxygenase-2 (COX-2) and angiotensin-converting enzyme (ACE). The methylene bridge in 3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride may confer conformational flexibility, enabling optimal orientation within enzyme active sites.
Research Findings and Future Directions
Current Knowledge Gaps
No in vivo studies or clinical trials have been reported for this compound. Its pharmacokinetic profile (absorption, distribution, metabolism, excretion) remains uncharacterized, limiting translational applications.
Proposed Studies
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In vitro screening against panels of disease-relevant targets (e.g., cancer cell lines, inflammatory markers).
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Structure-activity relationship (SAR) studies to optimize the pyrazole-piperidine scaffold.
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Scale-up synthesis using continuous flow chemistry to improve yield and purity.
Comparison with Structural Analogs
Table 2: Comparison with Related Piperidine-Pyrazole Derivatives
The position of pyrazole substitution and presence of auxiliary groups (e.g., methoxy, amino) critically influence biological activity. For example, the methoxy group in the 4-(3-methoxy...) analog enhances solubility but may reduce membrane permeability compared to the unsubstituted pyrazole in 3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride.
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